Product packaging for 2-(Demethoxy)ethylthio-griseofulvin(Cat. No.:CAS No. 187884-75-9)

2-(Demethoxy)ethylthio-griseofulvin

Cat. No.: B585437
CAS No.: 187884-75-9
M. Wt: 382.855
InChI Key: ZZTHRMLYTFHFIP-LZVRBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Demethoxy)ethylthio-griseofulvin (CAS Number 187884-75-9) is a chemically modified derivative of the antifungal agent griseofulvin . It is characterized by the molecular formula C18H19ClO5S and has a molecular weight of 382.86 g/mol . This compound is primarily offered as a reference standard and identified impurity of griseofulvin, facilitating vital research and development processes such as analytical method development, quality control, and regulatory compliance for pharmaceutical products . The parent compound, griseofulvin, is a well-documented antifungal that functions by interfering with fungal mitosis . It is understood to bind to tubulin, the building block of microtubules, thereby disrupting the assembly of the mitotic spindle and inhibiting cell division . Research into griseofulvin derivatives, including structural analogs like this compound, is valuable for exploring structure-activity relationships (SAR) . Such studies can elucidate how modifications to the griseofulvin core structure impact its biological activity, mechanism of action, and physicochemical properties. This research has broader implications for understanding microtubule dynamics and may contribute to the development of novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19ClO5S B585437 2-(Demethoxy)ethylthio-griseofulvin CAS No. 187884-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5'R)-7-chloro-3'-ethylsulfanyl-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO5S/c1-5-25-13-7-10(20)6-9(2)18(13)17(21)14-11(22-3)8-12(23-4)15(19)16(14)24-18/h7-9H,5-6H2,1-4H3/t9-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTHRMLYTFHFIP-LZVRBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=O)CC(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=CC(=O)C[C@H]([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a complex molecule like 2-(Demethoxy)ethylthio-griseofulvin, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would reveal key structural features. The aromatic proton on the benzofuran (B130515) ring system would appear as a singlet in the aromatic region. The methoxy (B1213986) groups attached to the aromatic ring would each present as sharp singlets. The protons of the ethylthio group would exhibit a characteristic ethyl pattern, with a quartet for the methylene (B1212753) group adjacent to the sulfur atom and a triplet for the terminal methyl group. The protons on the cyclohexene (B86901) ring would present as a complex set of multiplets due to their diastereotopic nature and spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons of the ketone and the enone system would resonate at the downfield end of the spectrum. The aromatic and olefinic carbons would appear in the intermediate region, while the aliphatic carbons of the cyclohexene ring, the ethylthio group, and the methoxy groups would be found in the upfield region.

Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following data is predictive and based on the analysis of related griseofulvin (B1672149) analogs. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-5'--
H-6'--
H-3'--
H-4'--
H-5~6.1~95.0
4-OCH₃~4.0~56.0
6-OCH₃~3.9~57.0
7-Cl--
2'-SCH₂CH₃~2.8 (q)~28.0
2'-SCH₂CH₃~1.3 (t)~15.0
C-2-~91.0
C-3-~192.0
C-4-~164.0
C-5-~95.0
C-6-~166.0
C-7-~101.0
C-3a-~163.0
C-7a-~105.0
C-2'-~150.0
C-3'-~100.0
C-4'-~197.0
C-5'-~40.0
C-6'-~35.0
6'-CH₃-~21.0

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling in Research

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

Molecular Ion Peak: The nominal molecular weight of this compound (C₁₈H₁₉ClO₅S) is 382.86 g/mol . pharmaffiliates.com In an HRMS spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed with a high degree of mass accuracy, confirming the molecular formula. The isotopic pattern of the molecular ion, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, would be a key diagnostic feature.

Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the ethylthio group, cleavage of the ether linkages, and retro-Diels-Alder reactions in the cyclohexene ring. The fragmentation of the sulfur-containing side chain is a characteristic feature that can be diagnostic for this class of compounds.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. While a crystal structure for this compound is not publicly available, analysis of the parent compound, griseofulvin, and its metabolites provides insight into the likely stereochemical configuration. nih.govresearchgate.net

The griseofulvin scaffold has two stereocenters at the C-2 and C-6' positions. In naturally occurring griseofulvin, the stereochemistry is (2S, 6'R). nih.gov It is anticipated that a synthetic derivative like this compound would retain this stereochemistry if prepared from the natural product. A single-crystal X-ray diffraction study would unequivocally confirm the relative and absolute configuration of all stereocenters and provide precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state.

Chromatographic Techniques for Purification and Analytical Assessment

Chromatographic techniques are essential for the purification of synthetic products and for the analytical assessment of their purity. For a compound like this compound, a combination of chromatographic methods would be employed.

Column Chromatography: Following synthesis, initial purification would typically be achieved using silica (B1680970) gel column chromatography. nih.gov A gradient elution system, for instance, with a mixture of petroleum ether and ethyl acetate, would be used to separate the desired product from starting materials and by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analytical and preparative purposes. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, would be suitable for assessing the purity of this compound. nih.govsavemyexams.com This technique is also invaluable for monitoring the progress of reactions and for identifying and quantifying impurities. Chiral HPLC could be employed to separate enantiomers if a racemic synthesis is performed. nih.gov

Structure Activity Relationship Sar Studies of Griseofulvin Derivatives

Impact of 2'-Substitutions on Biological Activity Profiles

The 2'-position of the griseofulvin (B1672149) scaffold has been a focal point for chemical modification, as substitutions at this site have been shown to profoundly influence the biological activity of the resulting analogues. core.ac.ukresearchgate.net

Role of Thioether Moiety in Modulating Activity

The introduction of a thioether linkage at the 2'-position, as seen in 2-(Demethoxy)ethylthio-griseofulvin, represents a significant modification from the parent compound. While specific biological activity data for this compound is not extensively detailed in publicly available research, the synthesis of related thioether analogues has been reported. For instance, the reaction of griseofulvin derivatives with ethanethiol (B150549) can yield 2'-(ethylthio)griseofulvin.

The presence of the sulfur atom in the thioether moiety alters the electronic and steric properties of the 2'-substituent compared to the methoxy (B1213986) group in griseofulvin. This can impact the compound's interaction with its biological targets, potentially leading to a modified spectrum of activity. The synthesis of (±)-2'-demethoxy-2'-methylthio-griseofulvin has also been achieved, indicating the feasibility of introducing short-chain alkylthio groups at this position.

Comparison with other 2'-Demethoxy Derivatives (e.g., ethoxy, benzyloxy)

To understand the significance of the thioether group, it is crucial to compare it with other 2'-demethoxy derivatives. Research has shown that replacing the 2'-methoxy group with other ether-linked substituents, such as ethoxy or benzyloxy groups, can lead to dramatic shifts in biological activity.

A noteworthy example is 2'-benzyloxy-2'-demethoxy-griseofulvin, which has demonstrated low antifungal activity against the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes. core.ac.ukacs.org However, this same compound was found to be one of the most potent analogues against the MDA-MB-231 breast cancer cell line. core.ac.ukacs.org This disparity highlights that modifications at the 2'-position can differentially affect antifungal and anticancer activities, suggesting different modes of action or target interactions. core.ac.uk

Similarly, the 2'-phenoxy analogue and the 2'-phenylethoxy analogue have been synthesized and evaluated. The 2'-phenoxy analogue displayed IC50 values of 6.1 μM against T. rubrum and 1.6 μM against T. mentagrophytes, while the phenylethoxy analogue showed low activity against T. rubrum but an IC50 of 0.28 μM against T. mentagrophytes. core.ac.uk These findings underscore the sensitivity of the biological activity to the nature of the substituent at the 2'-position.

Table 1: Comparative Antifungal Activity of 2'-Substituted Griseofulvin Analogues

Compound 2'-Substituent T. rubrum IC50 (μM) T. mentagrophytes IC50 (μM)
Griseofulvin -OCH3 0.38 0.058
2'-Phenoxy analogue -O-Ph 6.1 1.6
2'-Phenylethoxy analogue -O-CH2CH2-Ph Low Activity 0.28
2'-Benzyloxy-2'-demethoxy-griseofulvin -O-CH2-Ph Low Activity Low Activity

Data sourced from Rønnest et al., 2012. core.ac.uk

Influence of Spirocyclic Ring System Modifications on SAR

The spirocyclic core of griseofulvin is a defining structural feature and is considered critical for its biological activity. ouc.edu.cn This rigid, three-dimensional structure orients the functional groups in a specific spatial arrangement, which is crucial for target binding. Modifications to the spirocyclic ring system, therefore, are expected to have a profound impact on the structure-activity relationship.

Contribution of Halogenation and Methylation Patterns to Research Outcomes

The chlorine atom at the 7-position and the methoxy groups at the 4- and 6-positions of the benzofuranone ring system are key features of the griseofulvin molecule. Their presence and positioning are known to influence the electronic properties and metabolic stability of the compound.

Comparative SAR Analyses between Different Classes of Griseofulvin Analogues

A comparative analysis of the SAR of different classes of griseofulvin analogues reveals a complex and often unpredictable relationship between chemical structure and biological function. As previously mentioned, the divergence in antifungal and anticancer activity for compounds like 2'-benzyloxy-2'-demethoxy-griseofulvin is a prime example of this complexity. core.ac.uk

The introduction of a thioether at the 2'-position adds another dimension to this analysis. The replacement of an oxygen atom with a sulfur atom in the linker of the 2'-substituent can affect properties such as bond angles, bond lengths, lipophilicity, and hydrogen bonding capacity. These changes can lead to altered binding affinities for the molecular targets of griseofulvin, which are believed to be tubulin in fungi and mammalian cells. core.ac.uk The differences in the cellular environments and tubulin isoforms between fungi and cancer cells could account for the observed disparities in activity.

Further research is required to fully elucidate the specific contributions of the ethylthio moiety in this compound to its biological profile and to draw a more complete comparison with its oxygen-containing counterparts and other griseofulvin analogues.

Molecular and Cellular Mechanisms of Action Research for Griseofulvin Derivatives

Interactions with Microtubule Dynamics and Components

The primary mechanism of action for griseofulvin (B1672149) and its derivatives is the disruption of microtubule (MT) function, which is essential for mitosis in both fungal and mammalian cells. frontiersin.orgnih.gov While the parent compound's effect in mammalian cells is often weak, requiring high micromolar concentrations, synthetic derivatives have shown significantly enhanced activity. nih.govdtu.dk

Tubulin Binding and Polymerization Modulation Studies

Griseofulvin and its analogs exert their effects by directly interacting with tubulin, the protein subunit of microtubules. patsnap.com Docking studies suggest that griseofulvin has two potential binding sites on the tubulin dimer; one site is located at the αβ intra-dimer interface, and the other overlaps with the paclitaxel (B517696) binding site on β-tubulin. frontiersin.orgmdpi.com This interaction interferes with microtubule polymerization and dynamics. mdpi.com

However, the nature of this interference can vary. High concentrations of griseofulvin (over 100 μM) are needed to inhibit microtubule polymerization in vitro. nih.gov In contrast, much lower concentrations can potently suppress the dynamic instability of microtubules, which is the switching between phases of growth and shortening crucial for their function. nih.gov Some derivatives have been characterized as microtubule-stabilizing agents, promoting polymerization and leading to an increase in the microtubule polymer mass within the cell. kaust.edu.sa Computational studies on various griseofulvin derivatives have explored their binding affinities to different human β-tubulin isotypes, which can influence drug resistance and efficacy. mdpi.comnih.gov This suggests that specific substitutions on the griseofulvin scaffold, such as at the 2'-position, can fine-tune the interaction with tubulin and enhance anticancer activity. mdpi.com For instance, 2'-benzyloxy-2'-demethoxy-griseofulvin has been identified as one of the most effective compounds against certain cancer cells. frontiersin.orgnih.gov

Effects on Mitotic Spindle Formation and Function

By modulating microtubule dynamics, griseofulvin and its derivatives disrupt the formation and function of the mitotic spindle, the intricate machinery responsible for chromosome segregation during cell division. frontiersin.orgmsdvetmanual.com This interference leads to a cascade of mitotic abnormalities. mdpi.com

Research on various cancer cell lines has shown that treatment with these compounds results in aberrant mitosis, characterized by misaligned chromosomes and the formation of multipolar spindles. mdpi.comnih.gov This is particularly relevant in cancer cells, many of which have supernumerary centrosomes. These cells normally avoid a catastrophic multipolar mitosis by clustering their extra centrosomes, a process that can be inhibited by griseofulvin. dtu.dkkit.edu The disruption of the interphase microtubule network by the drug is believed to cause the dispersion of these extra centrosomes, leading to the formation of multipolar spindles during mitosis. kit.edu This abnormal division ultimately triggers cell death. mdpi.com

Analysis of Cell Cycle Arrest Mechanisms in Research Models

The disruption of the mitotic spindle invariably leads to the activation of the spindle assembly checkpoint, a crucial cellular surveillance mechanism that halts the cell cycle to prevent errors in chromosome segregation. patsnap.com Consequently, a hallmark of treatment with griseofulvin and its derivatives is a block in the cell cycle, predominantly at the G2/M phase. mdpi.comkaust.edu.sanih.gov

Flow cytometry analyses of cancer cells treated with griseofulvin analogs consistently show a significant accumulation of cells in the G2/M phase. kaust.edu.sanih.gov For example, a semicarbazone derivative of griseofulvin was found to induce G2/M arrest in HCT116 colon cancer cells. nih.gov Similarly, another potent derivative caused G2/M arrest in multiple cancer cell lines, an effect that occurred at concentrations similar to those required to induce multipolar spindles and inhibit cell proliferation. kaust.edu.sakit.edu This cell cycle arrest prevents the proliferation of cancer cells and often precedes the induction of apoptosis, or programmed cell death. kaust.edu.sanih.govnih.govkoreamed.org

Elucidation of Cellular Signaling Pathway Modulation

The cellular stress induced by microtubule disruption and cell cycle arrest triggers various signaling pathways, often culminating in apoptosis. Research on griseofulvin and its derivatives has pointed to the involvement of key tumor suppressor and inflammatory pathways. For instance, treatment with a potent griseofulvin derivative was shown to increase the expression of the p53 protein, a critical regulator of the cell cycle and apoptosis. kaust.edu.sanih.gov In human malignant cell lines, griseofulvin has been shown to induce apoptosis through the activation of the NF-κB pathway. mdpi.com Furthermore, the parent compound has been found to modulate the expression of cell adhesion molecules on leukocytes and vascular endothelial cells, suggesting a potential immunomodulatory role. nih.gov

Exploration of Targets Beyond Tubulin in Diverse Biological Systems

While tubulin is the most well-established target, evidence suggests that griseofulvin and its derivatives may interact with other cellular components. In human cells, griseofulvin binds to keratin, and this interaction is key to its efficacy in treating fungal infections of the skin, hair, and nails. aocd.orgpatsnap.com More recently, molecular docking studies have shown that griseofulvin and its metabolites have favorable interactions with cytokeratin intermediate filament proteins K8 and K18, which could be linked to liver injury observed with the drug. mdpi.com

In the context of exploring new applications, researchers have investigated other potential targets. In bacteria, the FtsZ protein, a structural homolog of eukaryotic tubulin, is essential for cell division. mdpi.com In silico studies have shown that griseofulvin and its derivatives have the potential to bind to FtsZ, suggesting a possible avenue for developing them as antibacterial agents. mdpi.com

Studies on Specificity and Selectivity in Target Binding

The primary mechanism of action of griseofulvin involves its binding to tubulin, the protein subunit of microtubules. researchgate.netmdpi.com This interaction disrupts the assembly and function of the mitotic spindle, a structure essential for chromosome segregation during cell division, ultimately leading to an arrest of the cell cycle. researchgate.net The selective toxicity of griseofulvin against fungi is attributed to its preferential binding to fungal tubulin over its mammalian counterpart.

Research into various analogues of griseofulvin has revealed that modifications at different positions on the molecule can significantly alter its biological activity and selectivity. A study by Yamato et al. in 1997 explored the synthesis and antifungal activity of several griseofulvin derivatives, including 2'-(ethylthio)griseofulvin. nih.gov Their findings indicated that substitutions at the 2'-position influence the compound's antifungal efficacy, suggesting that this position is critical for the interaction with fungal tubulin. nih.govresearchgate.net

Further illustrating the importance of the substitution pattern for selectivity, a comprehensive study by Rønnest et al. in 2012 compared the structure-activity relationships (SAR) of 53 griseofulvin analogues against two dermatophyte fungi (Trichophyton rubrum and Trichophyton mentagrophytes) and a human breast cancer cell line (MDA-MB-231). core.ac.uk The study revealed distinct differences between the antifungal and anticancer activities of the analogues. core.ac.uk For instance, 2'-benzyloxy-2'-demethoxy-griseofulvin demonstrated low activity against the fungi but was among the most potent compounds against the human cancer cell line. core.ac.uk This disparity strongly suggests that the mode of action, and therefore the specifics of target binding, may differ between fungal and mammalian cells, even though tubulin is considered the primary target in both. core.ac.uk

The molecular basis for this selectivity likely lies in the subtle structural differences between fungal and mammalian tubulin. These differences can lead to variations in the binding affinity of griseofulvin and its derivatives. Computational docking studies have been employed to explore these interactions at a molecular level for various griseofulvin derivatives, though specific data for 2-(Demethoxy)ethylthio-griseofulvin is not extensively published. nih.govmdpi.com These in silico models help to predict how different functional groups on the griseofulvin scaffold might interact with amino acid residues within the tubulin binding pocket, providing a rationale for observed differences in activity and selectivity.

While a detailed experimental profile of the target binding specificity and selectivity for this compound is not yet available, the existing body of research on related compounds provides a strong framework for understanding its likely behavior. The ethylthio group at the 2'-position is expected to modulate the compound's interaction with the tubulin binding site, influencing its affinity and, consequently, its biological activity. The disparate SAR observed between antifungal and anticancer activities for other 2'-substituted analogues underscores the potential for achieving target selectivity through chemical modification of the griseofulvin scaffold.

To illustrate the impact of substitutions on biological activity, the following table presents data on the antifungal activity of related griseofulvin derivatives.

Compound NameAntifungal Activity Trend
dl-GriseofulvinBaseline activity
dl-6'-Demethyl-6'-ethylgriseofulvinDecreased activity compared to dl-griseofulvin
dl-6'-Demethyl-6'-phenylgriseofulvinInactive

Data sourced from Yamato et al. (1997). nih.gov The study discusses the relative decrease in activity and does not provide specific inhibitory concentrations in the abstract.

This data, although for different analogues, highlights the sensitivity of the biological activity to structural changes, a principle that would apply to this compound as well. Future research involving direct binding assays, such as surface plasmon resonance or isothermal titration calorimetry, and co-crystallization studies with fungal and mammalian tubulin would be invaluable in precisely defining the specificity and selectivity of this particular derivative.

Preclinical Biological Activity Investigations of Griseofulvin Analogues in Vitro and in Vivo Research Models

Antifungal Efficacy Research

There is no publicly available scientific literature detailing the antifungal efficacy of 2-(Demethoxy)ethylthio-griseofulvin. The following subsections, therefore, report a lack of specific findings.

In Vitro Susceptibility Testing against Dermatophytes and Other Fungi

No studies reporting the in vitro susceptibility of dermatophytes or other fungi to this compound have been identified. Consequently, data tables of minimum inhibitory concentrations (MICs) or other susceptibility metrics for this specific compound cannot be provided.

Inhibition of Fungal Growth and Morphogenesis in Model Systems

Information regarding the inhibitory effects of this compound on fungal growth and morphogenesis in model systems is not available in the reviewed scientific literature. Research on other griseofulvin (B1672149) analogues has explored these aspects, but such data is not transferable to the specific compound .

In Vivo Efficacy Studies in Non-Human Organism Models (e.g., plant pathogenic fungi, animal models)

No in vivo studies on the efficacy of this compound in any non-human organism models, including those involving plant pathogenic fungi or animal models of fungal infections, have been found in the public domain.

Anticancer and Antiproliferative Activity Research

Similar to the antifungal research, dedicated studies on the anticancer and antiproliferative activity of this compound are not present in the available scientific literature. While many griseofulvin analogues have been investigated for their potential as anticancer agents, this specific derivative has not been the subject of such published research.

In Vitro Cytotoxicity Assays in Various Cancer Cell Lines

No data from in vitro cytotoxicity assays of this compound in any cancer cell lines have been published. Therefore, it is not possible to present a data table of IC50 values or other measures of cytotoxicity for this compound.

Induction of Apoptosis and Cell Death Pathways in Research Models

There are no research findings available that describe the induction of apoptosis or the elucidation of cell death pathways initiated by this compound in any research models.

Inhibition of Centrosomal Clustering as a Cancer Therapeutic Strategy

Griseofulvin, a well-known antifungal agent, has garnered significant attention for its potential as an anticancer agent due to its ability to interfere with microtubule dynamics. A key mechanism of its antitumor activity is the inhibition of centrosomal clustering in cancer cells. Many tumor cells possess supernumerary centrosomes, which can lead to multipolar mitotic spindles and subsequent apoptosis. To evade this fate, cancer cells often cluster their extra centrosomes into two functional poles, enabling bipolar mitosis and ensuring their survival. The disruption of this clustering process represents a promising and tumor-specific therapeutic strategy.

Research into griseofulvin analogues has revealed that modifications at the 2'-position of the griseofulvin scaffold can significantly enhance the inhibition of centrosomal clustering. While direct experimental data on "this compound" is not available in the reviewed literature, studies on other 2'-substituted analogues provide valuable insights into the structure-activity relationship (SAR) for this class of compounds.

One study systematically synthesized and evaluated 34 griseofulvin analogues for their ability to inhibit centrosomal clustering. The findings highlighted that the 2'-position is a critical site for modification to improve potency. Specifically, analogues with an enol ether at the 2' position were found to be active. Among the most potent compounds were the 2'-benzyloxy and 2'-(4-methylbenzyloxy) analogues, which demonstrated a 25-fold increase in activity compared to the parent compound, griseofulvin nih.gov. Another analogue, 2'-benzyloxy-2'-demethoxy-griseofulvin, also showed significant potency against the MDA-MB-231 breast cancer cell line semanticscholar.org. These findings suggest that the introduction of specific chemical moieties at the 2'-position can substantially augment the centrosomal declustering effect.

The mechanism underlying this inhibition is believed to involve the depolymerization of interphase microtubules, which is independent of the motor protein dynein nih.gov. By inducing multipolar spindles, these compounds can selectively trigger mitotic arrest and apoptosis in tumor cells harboring extra centrosomes, while sparing healthy cells with a normal centrosome count nih.gov. This tumor-selective action makes inhibitors of centrosomal clustering attractive candidates for cancer therapy.

The following table summarizes the inhibitory activity of some 2'-modified griseofulvin analogues on centrosomal clustering.

Compound/AnalogueModification at 2'-positionFold Increase in Activity vs. GriseofulvinReference
Griseofulvin Methoxy (B1213986)1x nih.gov
2'-Benzyloxy Analogue Benzyloxy25x nih.gov
2'-(4-Methylbenzyloxy) Analogue 4-Methylbenzyloxy25x nih.gov
2'-Benzyloxy-2'-demethoxy-griseofulvin BenzyloxyData not quantified in fold increase, but noted as highly potent semanticscholar.org

This table presents data for illustrative analogues to infer the potential activity of 2'-substituted griseofulvin derivatives in the absence of direct data for this compound.

In Vivo Tumor Growth Inhibition Studies in Xenograft Models

The promising in vitro activity of griseofulvin analogues as inhibitors of centrosomal clustering has prompted investigations into their efficacy in in vivo models of cancer. While specific in vivo data for "this compound" has not been reported in the available literature, studies on other potent 2'-substituted analogues have demonstrated significant antitumor effects in xenograft models.

For instance, a more potent analogue of griseofulvin was shown to retard tumor growth in murine xenograft models of colon cancer and multiple myeloma. This in vivo activity was attributed to the inhibition of centrosomal clustering researchgate.net. The ability of these compounds to inhibit tumor progression in living organisms underscores their therapeutic potential.

These in vivo studies provide a strong rationale for the further development of griseofulvin analogues, including potentially "this compound," as anticancer agents. The demonstrated efficacy in preclinical animal models is a critical step in the translation of these compounds from laboratory research to clinical applications.

Antiviral Activity Research

Evaluation against Specific Viral Replication Cycles in Cell Cultures

Griseofulvin and its derivatives have been investigated for their antiviral properties against a range of viruses. The parent compound, griseofulvin, has been shown to suppress the replication of the Hepatitis C virus (HCV) in cell cultures nih.gov. The mechanism of this antiviral action is thought to be related to its effect on microtubule polymerization, which can interfere with the host cell processes that are essential for viral replication nih.gov. Specifically, griseofulvin was found to arrest the human host cell cycle in the G2/M phase, thereby inhibiting HCV replication, without directly affecting the viral internal ribosome entry site (IRES)-dependent translation nih.gov.

More recent computational studies have suggested that griseofulvin and its derivatives may have the potential to inhibit SARS-CoV-2, the virus responsible for COVID-19. Molecular docking analyses revealed that these compounds could potentially bind to key viral proteins such as the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), and the spike protein's receptor-binding domain (RBD) nih.gov. These interactions could theoretically inhibit viral entry into host cells and subsequent replication nih.gov. However, these in silico findings require experimental validation in cell culture models to confirm any actual antiviral activity against SARS-CoV-2.

While no specific studies on the antiviral activity of "this compound" have been identified, the known antiviral effects of the parent compound suggest that this analogue could also exhibit antiviral properties. Further research would be necessary to evaluate its efficacy against specific viruses in cell culture systems.

Mechanisms of Viral Inhibition in Research Contexts

The primary mechanism by which griseofulvin is thought to exert its antiviral effects is through the disruption of the host cell's microtubule network. Microtubules are crucial components of the cellular cytoskeleton and play a vital role in various cellular processes, including intracellular transport, cell division, and the trafficking of viral components. By binding to tubulin and interfering with microtubule polymerization, griseofulvin can indirectly inhibit viral replication by disrupting these essential host cell functions nih.gov.

In the context of HCV, the inhibition of viral replication by griseofulvin is linked to its ability to induce a G2/M phase arrest in the host cell cycle nih.gov. This cell cycle arrest likely creates an unfavorable environment for the virus to complete its replication cycle.

For other viruses, such as the varicella-zoster virus, griseofulvin has been reported to provide pain relief in associated neuralgia, suggesting a potential, though not fully elucidated, antiviral or immunomodulatory effect nih.gov.

The proposed mechanism for the potential anti-SARS-CoV-2 activity of griseofulvin derivatives, based on computational models, involves the direct binding to and inhibition of key viral proteins. As mentioned, these include the main protease, which is essential for processing viral polyproteins, and the RNA-dependent RNA polymerase, which is critical for replicating the viral genome nih.gov. Inhibition of these viral enzymes would directly block the viral life cycle.

It is plausible that "this compound," as a griseofulvin analogue, would share a similar mechanism of action, primarily by affecting microtubule dynamics. However, the specific nature and potency of its antiviral activity would need to be determined through dedicated experimental studies.

Antibacterial Activity Research

Assessment against Bacterial Targets, e.g., FtsZ protein

While griseofulvin is primarily known for its antifungal activity, there is growing interest in exploring the antibacterial potential of its analogues. A key bacterial target of interest is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a bacterial homolog of eukaryotic tubulin and plays a crucial role in bacterial cell division by forming a contractile ring (the Z-ring) at the site of septation nih.govmdpi.com. Inhibition of FtsZ function leads to the disruption of cell division, resulting in filamentation and eventual bacterial cell death frontiersin.org. This makes FtsZ an attractive target for the development of new antibacterial agents.

Given that griseofulvin targets tubulin in eukaryotes, it is hypothesized that its analogues might also interact with the bacterial homolog, FtsZ. Although direct evidence of "this compound" inhibiting FtsZ is not available, the structural and functional similarities between tubulin and FtsZ provide a rationale for investigating this possibility.

Several small molecules that inhibit FtsZ have been identified and shown to possess potent and selective antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA) nih.gov. These inhibitors often bind to a site on FtsZ that is analogous to the taxol-binding site on tubulin nih.gov.

The exploration of griseofulvin analogues as FtsZ inhibitors represents an example of drug repurposing, where a compound developed for one therapeutic area is investigated for a new indication. Further research, including in vitro polymerization assays with purified FtsZ and antibacterial susceptibility testing, would be required to determine if "this compound" or other related analogues can effectively target FtsZ and exhibit antibacterial activity.

Minimum Inhibitory Concentration Determinations in Bacterial Models

There is no specific information available in the surveyed scientific literature regarding the Minimum Inhibitory Concentration (MIC) of this compound against any bacterial strains. While broader studies have determined MIC values for other griseofulvin analogues, the data for this specific compound has not been published.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound in Bacterial Models

Bacterial StrainMIC (µg/mL)
Data Not AvailableData Not Available

Immunomodulatory Effects in Research Settings

Scientific literature detailing any investigations into the immunomodulatory effects of this compound is not currently available. Research on the immunomodulatory properties of griseofulvin itself and its other analogues is also limited in the public domain.

Absorption, Distribution, and Elimination Research in Preclinical Models

There is no available data from preclinical studies on the absorption, distribution, and elimination (ADME) profile of this compound. Pharmacokinetic studies are essential for the development of new therapeutic agents, but such research on this specific analogue has not been published.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

ParameterValue
BioavailabilityData Not Available
Volume of DistributionData Not Available
ClearanceData Not Available
Half-lifeData Not Available

Computational Chemistry and in Silico Modeling in Griseofulvin Derivative Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a griseofulvin (B1672149) derivative, and its protein target.

Research into griseofulvin and its analogues has utilized molecular docking to explore their binding affinities and modes of interaction with a variety of biological targets. For instance, in the context of exploring new antiviral applications, griseofulvin and its derivatives were docked against key proteins of the SARS-CoV-2 virus. nih.govnih.govmdpi.com Molecular docking analyses revealed that these compounds have a good binding potential with the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), the spike protein receptor-binding domain (RBD), and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.govnih.govmdpi.com

One study highlighted that a griseofulvin derivative, identified as M9 (CID 144564153), exhibited a strong binding affinity for the SARS-CoV-2 main protease with a docking score of -9.49 kcal/mol. nih.gov Another derivative, A3 (CID 46844082), showed a high affinity for the ACE2 receptor with a score of -8.44 kcal/mol. nih.gov These findings suggest that modifications to the griseofulvin scaffold can significantly influence binding to viral targets. nih.gov

Similarly, in the pursuit of novel antibacterial agents, newly designed griseofulvin derivatives were evaluated against bacterial targets like PBP2, tyrosine phosphatase, and FtsZ proteins. mdpi.com The docking analyses indicated robust binding affinities, with some derivatives showing binding energies as strong as -57.04 kcal/mol towards PBP2. mdpi.com The interactions were often dominated by hydrophobic forces, but hydrogen bonds also played a significant role with certain targets. mdpi.com

Furthermore, molecular docking has been employed to understand the interactions of griseofulvin derivatives with human β-tubulin isotypes, which are crucial in cancer research. mdpi.com These studies help in elucidating the structural basis for the anticancer activity of these compounds. mdpi.com The molecular docking results for various griseofulvin derivatives against different targets are summarized in the table below.

Interactive Table: Molecular Docking of Griseofulvin Derivatives
Derivative/AnalogueTarget ProteinBinding Affinity (kcal/mol)
Griseofulvin (CID 441140)SARS-CoV-2 Mpro-6.8
Derivative M9 (CID 144564153)SARS-CoV-2 Mpro-9.49
Derivative A3 (CID 46844082)ACE2-8.44
Derivative Rb3Spike RBD-7.21
Derivative G2PBP2-55.29
Derivative G3PBP2-57.04
Griseofulvin MetabolitesCytokeratin K8/K18-3.34 to -5.61

This table presents a selection of reported binding affinities and is not exhaustive.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations provide valuable insights into the conformational stability of ligand-protein complexes and the dynamics of their binding.

In the study of griseofulvin derivatives, MD simulations have been crucial in validating the stability of docked complexes. nih.govmdpi.com For instance, after identifying promising derivatives through docking against SARS-CoV-2 targets, 100-nanosecond MD simulations were performed. nih.gov The stability of the complexes was assessed by analyzing parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA). nih.govmdpi.com Stable RMSD values over the simulation period indicate that the ligand remains securely bound within the target's active site. mdpi.com

Similarly, MD simulations of novel griseofulvin derivatives bound to the bacterial FtsZ protein also demonstrated the stability of these interactions. mdpi.com The analysis of RMSD, RMSF, Rg, and SASA values from these simulations supported the potential of these derivatives as antibacterial agents. mdpi.com These findings are particularly interesting as FtsZ is the prokaryotic homolog of tubulin, the primary target of griseofulvin in eukaryotes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

For griseofulvin analogues, both 2D and 3D-QSAR studies have been conducted to determine the structural requirements for their antifungal activity. researchgate.net One such study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. researchgate.net These models consider steric, electronic, and lipophilic (ClogP) properties of the molecules. researchgate.net The insights gained from these QSAR models can guide the synthesis of new derivatives with potentially improved antifungal potency. The structure-activity relationship analysis has shown that substituents at various positions on the griseofulvin molecule can significantly affect its antifungal activity. nih.govresearchgate.net

Virtual Screening for Novel Biological Activities

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

In the context of griseofulvin research, virtual screening has been used to explore new therapeutic applications for its derivatives. By screening libraries of griseofulvin analogues against specific biological targets, researchers can identify promising candidates for further investigation. nih.govnih.govmdpi.comresearchgate.net For example, a virtual screening campaign could be designed to find griseofulvin derivatives that bind to a novel cancer target or a specific viral protein. This approach accelerates the discovery process by prioritizing compounds for synthesis and biological testing. The use of computational tools like PyRx has been mentioned in the virtual screening of griseofulvin analogues to determine binding modes and affinities. nih.gov

Computational Approaches to Metabolism Prediction in Research

Understanding the metabolic fate of a drug candidate is a critical aspect of the development process. Computational methods for metabolism prediction are increasingly being used to anticipate how a compound will be processed in the body.

Future Research Directions and Translational Perspectives for Griseofulvin Derivatives

Design of Next-Generation Griseofulvin (B1672149) Analogues with Enhanced Potency

The quest for more potent griseofulvin analogues has largely centered on modifications at various positions of its complex ring structure. Structure-activity relationship (SAR) studies have been instrumental in guiding these efforts. researchgate.netnih.govnih.gov Research has shown that the 2'-position of the spiro ring system is a particularly malleable site for chemical alteration, yielding derivatives with significantly enhanced biological activity. researchgate.netnih.gov

The introduction of a thioether linkage at this position, as exemplified by 2'-(ethylthio)griseofulvin, represents a significant departure from the naturally occurring methoxy (B1213986) group. nih.gov The synthesis of such compounds has been achieved through the reaction of griseofulvin derivatives with thiols like ethanethiol (B150549). nih.govscielo.br This modification introduces a flexible and polarizable sulfur atom, which can lead to altered binding interactions with biological targets. While the antifungal activity of some of these initial thioether derivatives was found to be lower than the parent griseofulvin, the relationship between their formation and biological effect underscores the importance of this line of inquiry. nih.gov

Further exploration of 2-(Demethoxy)ethylthio-griseofulvin and related thioalkoxy derivatives is warranted. The "demethoxy" component of the name suggests the removal of a methoxy group elsewhere on the griseofulvin scaffold, which could further modulate the molecule's properties. The design of next-generation analogues could involve varying the length and branching of the alkyl chain attached to the sulfur atom, as well as introducing different functional groups to this chain. Such modifications could optimize the compound's interaction with its target, potentially leading to a substantial increase in potency against both fungal and other pathogenic cells.

Table 1: Potency of Selected Griseofulvin Analogues

CompoundTarget Organism/Cell LineActivity Metric (e.g., IC50, MIC)Reference
GriseofulvinTrichophyton mentagrophytesMIC: 0.03−2.0 µg/mL nih.gov
GriseofulvinBreast Cancer (MCF-7)IC50: 17 µM core.ac.uk
2'-Benzyloxy griseofulvinSCC 114 Cancer Cells25-fold more potent than griseofulvin researchgate.net
dl-6'-demethyl-6'-ethylgriseofulvinFungiDecreased activity compared to griseofulvin nih.gov
2'-(ethylthio)griseofulvinTrichophytonRelationship with antifungal activity discussed nih.gov

This table is for illustrative purposes. Direct comparative data for this compound is not yet widely available in published literature.

Exploration of Novel Molecular Targets for Therapeutic Intervention

While griseofulvin's classical mechanism of action involves the disruption of microtubule function in fungi, research into its derivatives has unveiled a broader range of potential molecular targets. dtu.dknih.gov This is particularly evident in the context of its anticancer properties. Griseofulvin and its analogues have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and lung. core.ac.uknih.gov

The primary anticancer target appears to be the inhibition of centrosomal clustering in cancer cells with supernumerary centrosomes, leading to mitotic catastrophe and cell death. researchgate.netnih.gov This mechanism is distinct from its effect in fungal cells and presents a promising avenue for the development of cancer-specific therapies. Derivatives with modifications at the 2'-position, such as 2'-benzyloxy griseofulvin, have demonstrated significantly enhanced activity as centrosomal clustering inhibitors. researchgate.netnih.gov It is plausible that this compound could also engage this target, and its unique thioether moiety might confer a different binding affinity or selectivity profile.

Furthermore, computational studies have suggested that griseofulvin and its derivatives may interact with other proteins, including the FtsZ protein in bacteria, which is a structural homolog of tubulin. nih.gov This opens up the possibility of repurposing griseofulvin analogues as antibacterial agents. In silico analyses have also explored the binding of griseofulvin derivatives to viral proteins, such as those of SARS-CoV-2, and human enzymes like carbonic anhydrases, suggesting a wide and underexplored therapeutic potential. nih.govnih.gov Future research should focus on experimentally validating these predicted interactions for thioether derivatives like this compound.

Development of Advanced Delivery Systems for Research Applications

A significant hurdle in the therapeutic application of griseofulvin and many of its derivatives is their poor aqueous solubility. jst.go.jpscielo.br This can limit their bioavailability and efficacy. To overcome this, researchers are actively developing advanced delivery systems. For research applications, these systems are crucial for ensuring that novel compounds like this compound can be effectively studied in vitro and in vivo.

Nanotechnology-based approaches have shown considerable promise. These include the formulation of griseofulvin into nanoparticles, microemulsions, and solid lipid nanoparticles. jst.go.jpscielo.br These formulations can enhance solubility, improve stability, and facilitate transport across biological membranes. For instance, layer-by-layer nanocoated emulsions have been developed to improve the topical delivery of griseofulvin, concentrating the drug in the stratum corneum. jst.go.jp Such systems could be adapted for the topical application of this compound in dermatological or agricultural research.

For systemic applications, self-emulsifying drug delivery systems (SEDDS) have been investigated to improve the oral absorption of griseofulvin. scielo.br Given that thioether derivatives may also exhibit lipophilic characteristics, these advanced delivery systems will be essential tools for evaluating their full therapeutic potential in preclinical models.

Combination Therapy Research with Existing Agents

The use of combination therapy is a cornerstone of modern medicine, often leading to synergistic effects and overcoming drug resistance. Research into combining griseofulvin with other therapeutic agents has shown promising results. nih.govnih.govnih.govnih.gov In the realm of antifungal therapy, combining griseofulvin with agents like terbinafine (B446) has demonstrated an additive effect against multidrug-resistant dermatophytes. nih.govnih.gov Similarly, combinations with topical antifungal creams have been shown to be more effective for certain types of tinea pedis than monotherapy. nih.gov

This principle can be extended to the derivatives of griseofulvin. Investigating the combination of this compound with existing antifungal drugs could reveal synergistic interactions that allow for lower doses and reduced side effects.

In the context of cancer therapy, combining griseofulvin with radiotherapy or other chemotherapeutic agents like nocodazole (B1683961) and vincristine (B1662923) has been shown to enhance the antitumor effect. core.ac.uk As derivatives like this compound are developed and their mechanisms of action are elucidated, they should be evaluated in combination with standard-of-care cancer treatments to identify potential synergistic regimens.

Table 2: Examples of Griseofulvin Combination Therapy Research

CombinationTargetOutcomeReference
Griseofulvin + TerbinafineMultidrug-resistant dermatophytesAdditive effect nih.govnih.gov
Griseofulvin + Topical ClotrimazoleIntertriginous tinea pedisImproved efficacy nih.gov
Griseofulvin + RadiotherapyTumorsSensitization of tumors to radiation core.ac.uk
Griseofulvin + NocodazoleCancer cellsEnhanced inhibition of cell growth core.ac.uk

Applications in Agricultural Mycology and Plant Protection Research

The antifungal properties of griseofulvin and its derivatives are not limited to human and animal pathogens. There is a growing body of research exploring their use in agriculture to protect crops from phytopathogenic fungi. researchgate.netacs.orgresearchgate.netnih.govnih.gov The development of novel, effective, and safe agricultural fungicides is a critical need, and griseofulvin provides a valuable natural product scaffold for this purpose. researchgate.netresearchgate.net

Studies have shown that griseofulvin derivatives can exhibit significant activity against a range of plant pathogenic fungi, including Colletotrichum gloeosporioides, Botrytis cinerea, and Alternaria solani. researchgate.netresearchgate.netnih.gov Modifications at the 2' and 4' positions of the griseofulvin molecule have been identified as key to enhancing this activity. nih.govnih.gov

The introduction of a thioether linkage, as in this compound, could lead to derivatives with improved efficacy or a different spectrum of activity against plant pathogens. Future research in this area should involve screening libraries of such compounds against a panel of economically important fungal plant diseases. Furthermore, the development of suitable formulations for agricultural application, such as wettable powders or dispersible concentrates, will be crucial for translating these research findings into practical plant protection solutions.

Leveraging Structural Insights for Broad-Spectrum Antifungal and Antiproliferative Agents

The wealth of SAR data generated from the study of griseofulvin and its numerous analogues provides a solid foundation for the rational design of new agents with broad-spectrum activity. researchgate.netnih.govnih.govdtu.dkmdpi.com By understanding how specific structural modifications influence activity against different targets, it is possible to design hybrid molecules that are effective against both fungal and cancer cells.

The disparate SAR data for antifungal and anticancer activities suggest that the molecular targets or binding modes may differ between these cell types. dtu.dk For instance, some 2'-substituted analogues that are highly potent against cancer cells show reduced antifungal activity. dtu.dk This highlights the potential for developing selective agents.

The introduction of a thioether group at the 2' position, as in this compound, offers a unique structural feature that can be exploited. The sulfur atom can participate in different types of non-covalent interactions compared to the oxygen atom in the parent molecule, potentially leading to novel binding modes. By combining this modification with other structural changes that are known to enhance antiproliferative or antifungal activity, it may be possible to create truly broad-spectrum agents. Computational modeling and structural biology techniques will be invaluable in guiding the design of these next-generation griseofulvin-based therapeutics. nih.gov

Q & A

Q. What are the key synthetic pathways for 2-(Demethoxy)ethylthio-griseofulvin, and how do they differ from those of parent Griseofulvin?

The synthesis involves substituting the methoxy group in Griseofulvin with a demethoxy-ethylthio moiety. Common methods include nucleophilic substitution under controlled anhydrous conditions, using thiourea derivatives or thiol-containing reagents. Reaction optimization requires monitoring temperature (typically 40–60°C) and solvent polarity (e.g., DMF or DMSO) to prevent side reactions. Safety protocols for handling sulfur-containing intermediates, such as proper ventilation and PPE, are critical .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) is essential for verifying substitution patterns and regioselectivity. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides definitive structural validation, particularly for resolving stereochemical ambiguities. Cross-referencing with databases like CAS Common Chemistry ensures alignment with known analogs .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

Researchers must wear nitrile gloves, lab coats, and safety goggles to avoid dermal or ocular exposure. Fume hoods are required during synthesis to mitigate inhalation risks. Waste containing sulfur or halogenated byproducts must be segregated and disposed via certified hazardous waste services. Emergency protocols for spills include neutralization with inert adsorbents and immediate ventilation .

Q. How can researchers assess the solubility profile of this compound for in vitro assays?

Use a tiered approach:

  • Phase-solubility analysis in buffers (pH 1.2–7.4) to mimic physiological conditions.
  • Co-solvency studies with PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Dynamic light scattering (DLS) to detect aggregation tendencies. Data should be validated against Griseofulvin’s known solubility limitations to identify structural advantages .

Q. What in vitro models are appropriate for initial antifungal activity screening of this compound?

Standardize assays using Candida albicans (ATCC 90028) and Trichophyton rubrum (ATCC 28188) strains. Broth microdilution (CLSI M27/M38 guidelines) determines minimum inhibitory concentrations (MICs). Include positive controls (e.g., fluconazole) and solvent controls to validate results. Replicate experiments ≥3 times to ensure statistical robustness .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

Employ Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., K₂CO₃), reaction time, and solvent polarity. Response Surface Methodology (RSM) identifies optimal conditions. Use HPLC-PDA to track reaction progress and quantify impurities. Scale-up studies should adhere to green chemistry principles, such as solvent recycling .

Q. What strategies address discrepancies in bioactivity data across different fungal strains?

Conduct mechanistic studies:

  • Target engagement assays (e.g., β-tubulin binding affinity via SPR).
  • Resistance profiling using gene knockout strains (e.g., C. albicans ERG11 mutants).
  • Metabolomic analysis to identify strain-specific metabolic bypass pathways. Cross-validate findings with genomic databases (e.g., Candida Genome Database) .

Q. How should researchers design a pharmacokinetic study for this compound in rodent models?

  • Dosing regimen : Single vs. multiple doses (oral/intravenous) to assess linearity.
  • Sampling : Serial blood draws at t=0.25, 0.5, 1, 2, 4, 8, 24h post-dose.
  • Analytical method : LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Data modeling : Non-compartmental analysis (NCA) for AUC, Cmax, and t₁/₂. Include tissue distribution studies to evaluate accumulation in target organs .

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?

Use nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, machine learning algorithms (random forests or SVMs) can identify hidden patterns in cytotoxicity profiles .

Q. How can computational modeling predict off-target interactions of this compound?

Utilize molecular docking (AutoDock Vina) against human cytochrome P450 isoforms (CYP3A4, CYP2C9) to assess metabolic liabilities. Molecular dynamics simulations (GROMACS) evaluate binding stability over 100-ns trajectories. Validate predictions with in vitro CYP inhibition assays and hepatocyte metabolism studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.